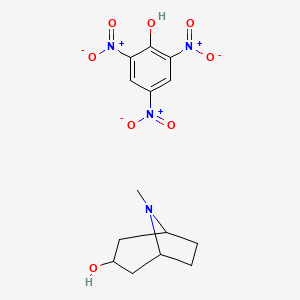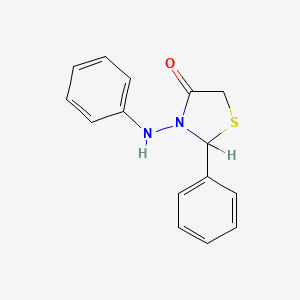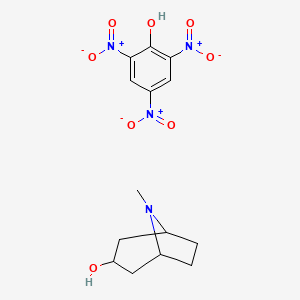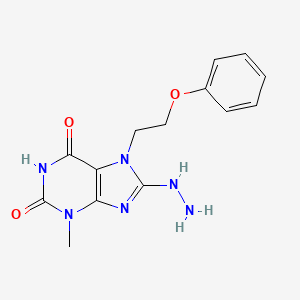
Tropine picrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tropine picrate is a chemical compound that belongs to the class of tropane alkaloids. Tropane alkaloids are naturally occurring compounds found in various plant species, particularly in the Solanaceae family. This compound is formed by the reaction of tropine, a bicyclic organic compound, with picric acid, a yellow crystalline solid known for its explosive properties. Tropine itself is a significant intermediate in the biosynthesis of several pharmacologically important tropane alkaloids, such as atropine and scopolamine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tropine picrate involves the reaction of tropine with picric acid. Tropine can be synthesized through the reduction of tropinone, which is obtained from the oxidation of tropine. The reaction typically occurs in an acidic medium, and the resulting product is purified through recrystallization.
Synthesis of Tropine: Tropine is synthesized by reducing tropinone using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Reaction with Picric Acid: Tropine is then reacted with picric acid in an acidic medium to form this compound. The reaction mixture is heated to facilitate the reaction, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification techniques are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Tropine picrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form tropinone picrate.
Reduction: Reduction of this compound can yield tropine and picric acid.
Substitution: this compound can undergo substitution reactions where the picrate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Tropinone picrate.
Reduction: Tropine and picric acid.
Substitution: Products vary based on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tropine picrate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its interactions with biological molecules and potential pharmacological effects.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting the nervous system.
Industry: Used in the production of other tropane alkaloids and as a precursor for various chemical compounds.
Wirkmechanismus
The mechanism of action of tropine picrate involves its interaction with biological molecules, particularly enzymes and receptors in the nervous system. Tropine, the active component, acts as an antagonist at muscarinic acetylcholine receptors, inhibiting the action of acetylcholine. This leads to various physiological effects, including the relaxation of smooth muscles and the dilation of pupils.
Vergleich Mit ähnlichen Verbindungen
Tropine picrate can be compared with other tropane alkaloids such as:
Atropine: Similar in structure but has different pharmacological effects.
Scopolamine: Also a tropane alkaloid with distinct therapeutic applications.
Cocaine: Shares the tropane ring structure but has stimulant properties.
This compound is unique due to its specific chemical structure and the presence of the picrate group, which imparts distinct chemical and physical properties.
Conclusion
This compound is a significant compound in the field of chemistry and pharmacology Its synthesis, chemical reactions, and applications make it a valuable subject of study for researchers
Eigenschaften
CAS-Nummer |
6533-75-1 |
|---|---|
Molekularformel |
C14H18N4O8 |
Molekulargewicht |
370.31 g/mol |
IUPAC-Name |
8-methyl-8-azabicyclo[3.2.1]octan-3-ol;2,4,6-trinitrophenol |
InChI |
InChI=1S/C8H15NO.C6H3N3O7/c1-9-6-2-3-7(9)5-8(10)4-6;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h6-8,10H,2-5H2,1H3;1-2,10H |
InChI-Schlüssel |
HFBUEWDSKZLEFF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2CCC1CC(C2)O.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Hydroxy-3-[(4-hydroxy-2-methoxy-6-propylbenzoyl)oxy]-4-methoxy-6-pentylbenzoic acid](/img/structure/B14156709.png)


![2-[(Z)-2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide](/img/structure/B14156719.png)
![4-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]phenol](/img/structure/B14156721.png)

![8-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-7-amine](/img/structure/B14156738.png)
![4-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]-4-oxobutane-1,1,2-tricarboxylic acid](/img/structure/B14156744.png)
![8-(2-Phenylethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14156748.png)


![5-Bromo-3,6-dimethylimidazo[2,1-b][1,3]thiazole](/img/structure/B14156762.png)


